molecular formula C21H17N3O5 B2466694 3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034383-74-7

3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2466694
CAS RN: 2034383-74-7
M. Wt: 391.383
InChI Key: YROLUPDPCXSOJC-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s of immense importance due to its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

In the field of drug discovery, it’s always imperative to unleash new eco-friendly synthetic strategies for isoxazole synthesis . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it’s always imperative to develop alternate metal-free synthetic routes .


Molecular Structure Analysis

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Scientific Research Applications

Future Directions

In view of the enormous significance of isoxazoles, it’s always imperative to develop new synthetic strategies and designing of new isoxazole derivatives . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Mechanism of Action

properties

IUPAC Name

3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c25-18-12-28-21(27)24(18)15-8-9-23(11-15)20(26)14-6-7-17-16(10-14)19(29-22-17)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROLUPDPCXSOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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